Cas no 4510-16-1 (9β,11α-Prostaglandin F2)

9β,11α-Prostaglandin F2 structure
9β,11α-Prostaglandin F2 structure
Nome del prodotto:9β,11α-Prostaglandin F2
Numero CAS:4510-16-1
MF:C20H34O5
MW:354.48096704483
MDL:MFCD00135235
CID:329381
PubChem ID:5280506

9β,11α-Prostaglandin F2 Proprietà chimiche e fisiche

Nomi e identificatori

    • 9B,11A-PROSTAGLANDIN F2
    • Prostaglandin F2β
    • Prostaglandin F2β Lipid Maps MS Standard
    • CBiol_001989
    • CTK1C2089
    • KBio2_000211
    • KBio2_002779
    • KBio2_005347
    • KBio3_000421
    • KBio3_000422
    • KBioGR_000211
    • KBioSS_000211
    • Prostaglandin F(2a)
    • Prostaglandin F2beta
    • PGF2beta
    • Prostaglandin F2b
    • 9beta,11alpha-Prostaglandin F2
    • PGF2b
    • Prostaglandin F2-beta
    • 9beta,11alpha-PGF2a
    • 9beta,11alpha-PGF2alpha
    • (Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • Prostaglandin F2
    • A
    • 5-Heptenoic acid, 7-[3,5-dihydroxy-2(3-hydroxy-1-octenyl)cyclopentyl]-, stereoisomer
    • PGF
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9-beta,11-alpha,13E,15S)-
    • SCHEMBL3364356
    • SR-01000946478-1
    • 7-[3,5-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoate
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,9.beta.,11.alpha.,13E,15S)-
    • NCGC00161292-01
    • 9R,11R,15S-trihydroxy-5Z,13E-prostadienoic acid
    • Prostaglandin F2??
    • 9b,11a-PGF2
    • HMS1791K15
    • (5Z,13E)-9,11,15-trihydroxy-prosta-5,13-dien-1-oate
    • Prostaglandin F(sub 2-beta)
    • IDI1_033963
    • HMS3402K15
    • HMS3648B14
    • BML1-G05
    • 4510-16-1
    • 7-[3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-Heptenoic acid stereoisomer
    • PGF(sub 2-beta)
    • 9b,11a PROSTAGLANDIN F2
    • NCGC00161292-02
    • Prostaglandin F2 beta
    • Q27103967
    • DTXSID40859478
    • Prostaglandin F2.beta.
    • NCGC00161292-04
    • HMS1989K15
    • PDSP1_000079
    • NCGC00161292-03
    • PGF2-beta
    • C02314
    • SR-01000946478
    • AKOS040755380
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl)-, stereoisomer
    • BSPBio_001493
    • HMS1361K15
    • Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-,(5Z,9beta,11alpha,13E,15S)-
    • CHEMBL1894513
    • 9beta-PGF2alpha
    • (5Z,13E)-9,11,15-trihydroxy-prosta-5,13-dien-1-oic acid
    • CHEBI:28922
    • 7-[3a,5b-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoic acid
    • 9 beta ,11 alpha -Prostaglandin F2
    • (5Z,13E,15S)-9beta,11alpha,15-trihydroxyprosta-5,13-dien-1-oic acid
    • Prostaglandin F2beta Lipid Maps(R) MS Standard
    • BENZOXONIUMCHLORIDE
    • 7-[3a,5b-Dihydroxy-2-(3-hydroxy-1-octenyl)cyclopentyl]-5-heptenoate
    • LMFA03010025
    • DB-215039
    • 9beta, 11alpha-PROSTAGLANDIN F2
    • (5Z,9beta,11alpha,13e,15s)-9,11,15-trihydroxy-prosta-5,13-dien-1-oic acid
    • 9β,11α-Prostaglandin F2
    • MDL: MFCD00135235
    • Inchi: 1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18+,19+/m0/s1
    • Chiave InChI: PXGPLTODNUVGFL-JZFBHDEDSA-N
    • Sorrisi: O([H])[C@]1([H])C([H])([H])[C@]([H])([C@]([H])(/C(/[H])=C(\[H])/[C@]([H])(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])O[H])[C@@]1([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])O[H]

Proprietà calcolate

  • Massa esatta: 354.24062418g/mol
  • Massa monoisotopica: 354.24062418g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 12
  • Complessità: 432
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 98

Proprietà sperimentali

  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 531.0±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 289.0±26.6 °C
  • LogP: 4.39
  • Pressione di vapore: 0.0±3.2 mmHg at 25°C

9β,11α-Prostaglandin F2 Informazioni sulla sicurezza

9β,11α-Prostaglandin F2 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P838670-2.5mg
9β,11α-Prostaglandin F2
4510-16-1
2.5mg
$207.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-201244-1mg
9β,11α-Prostaglandin F2,
4510-16-1
1mg
¥684.00 2023-09-05
A2B Chem LLC
AX18875-10mg
9beta,11alpha-Prostaglandin F2
4510-16-1 ≥99%
10mg
$586.00 2024-04-20
1PlusChem
1P01DPVF-1mg
9beta,11alpha-Prostaglandin F2
4510-16-1 ≥99%
1mg
$130.00 2024-05-02
Cooke Chemical
LN3388649-100ug
ProstaglandinF2βMaxSpec?Standard
4510-16-1 ≥98%
100ug
RMB 1372.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-201244A-10 mg
9β,11α-Prostaglandin F2,
4510-16-1
10mg
¥4,889.00 2023-07-11
Cooke Chemical
LN3757149-10mg
ProstaglandinF2β
4510-16-1 ≥98%
10mg
RMB 6304.00 2025-02-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65424-5mg
Prostaglandin F2β
4510-16-1 98%
5mg
¥4108.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65426-100ug
Prostaglandin F2β MaxSpec? Standard
4510-16-1 98%
100ug
¥1481.00 2023-09-08
1PlusChem
1P01DPVF-10mg
9beta,11alpha-Prostaglandin F2
4510-16-1 ≥99%
10mg
$783.00 2024-05-02

9β,11α-Prostaglandin F2 Letteratura correlata

Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd